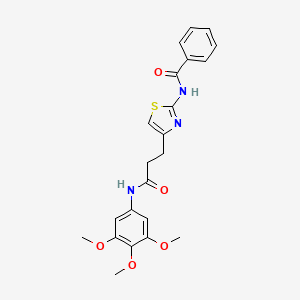

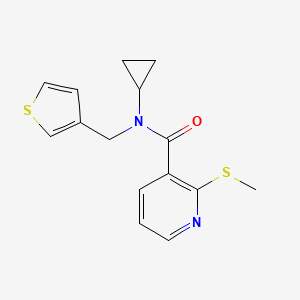

![molecular formula C22H19N5O2 B2681101 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251694-61-7](/img/structure/B2681101.png)

2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions involved, which could include condensation reactions, ring-closing reactions, or substitutions .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains several cyclic structures, including a pyrrolidinone, a benzyl group, a phenyl group, and a triazolopyridazine .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrolidinone could potentially undergo reactions at the carbonyl group, while the benzyl and phenyl groups might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution .科学的研究の応用

Novel Synthetic Methods

Research demonstrates innovative approaches to synthesizing triazolo and pyridazine derivatives, highlighting the importance of these compounds in organic chemistry. For example, a method for the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated annulation illustrates the development of new strategies for constructing complex heterocycles (Zheng et al., 2014).

Medicinal Chemistry and Drug Discovery

Compounds related to triazolopyridines and pyridazines have been explored for their potential medicinal applications. For instance, synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids for antimicrobial and antioxidant activities indicate the therapeutic potential of these frameworks (Flefel et al., 2018). Additionally, the synthesis of compounds with structures similar to the query compound has been linked to inhibitory effects on eosinophil infiltration and antihistaminic activity, suggesting possible applications in treating allergic conditions and inflammation (Gyoten et al., 2003).

Molecular Docking and Computational Studies

The utilization of related compounds in computational docking studies for identifying potential anticancer activities underscores the role of these molecules in drug design and discovery processes. This approach aids in the rational design of new therapeutics by exploring the binding efficiencies of compounds to target proteins (Abd El Ghani et al., 2022).

Structure-Activity Relationship (SAR) Studies

Investigations into the synthesis, structural analysis, and biological evaluations of triazolo and pyridazine derivatives provide valuable insights into the SAR, guiding the development of more effective and selective therapeutic agents. For example, studies on novel pyridazine derivatives for their antimicrobial activities highlight the importance of structural modifications in enhancing biological efficacy (Sallam et al., 2021).

作用機序

Target of action

Compounds with a [1,2,4]triazolo[4,3-b]pyridazine scaffold have been reported to have potential anticancer activity by inhibiting PCAF (P300/CBP-associated factor), a histone acetyltransferase .

Mode of action

These compounds might interact with the bromodomain of PCAF, inhibiting its activity and leading to changes in gene expression .

Biochemical pathways

The inhibition of PCAF could affect various pathways related to gene expression and cellular growth, potentially leading to the suppression of cancer cell proliferation .

Pharmacokinetics

Compounds with similar structures have been studied for their druggability, which includes their absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of this compound’s action would likely be related to changes in gene expression and cellular growth due to the inhibition of PCAF .

特性

IUPAC Name |

2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c28-21-7-4-14-25(21)18-10-8-16(9-11-18)15-26-22(29)27-20(24-26)13-12-19(23-27)17-5-2-1-3-6-17/h1-3,5-6,8-13H,4,7,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVUGQQZYDUEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2681018.png)

![3-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2681019.png)

![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2681027.png)

![6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2681031.png)

![N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2681035.png)

![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide](/img/structure/B2681037.png)

![Tert-butyl 3-[(butan-2-yl)amino]propanoate](/img/structure/B2681038.png)